InChI=1S/C10H10O2/c1-2-4-8-5-3-6-9(7-8)10(11)12/h2-3,5-7H,1,4H2,(H,11,12)
. 3-(2-Propenyl)benzoic acid, also known by its IUPAC name, is a benzoic acid derivative characterized by the presence of a propenyl group at the meta position of the benzoic acid structure. Its molecular formula is with a molecular weight of approximately 162.1852 g/mol. This compound is classified under organic compounds, specifically as an aromatic carboxylic acid due to the presence of both a benzene ring and a carboxylic acid functional group. The compound can be found in various natural sources, particularly in plant extracts, where it may play roles in metabolic processes or serve as a precursor to other bioactive compounds .
The synthesis of 3-(2-Propenyl)benzoic acid can be achieved through several methods:
The molecular structure of 3-(2-Propenyl)benzoic acid consists of a benzene ring substituted with a carboxylic acid group and a propenyl group. The structural formula can be represented as follows:
3-(2-Propenyl)benzoic acid participates in various chemical reactions due to its functional groups:
The mechanism of action for 3-(2-Propenyl)benzoic acid primarily involves its interaction with biological molecules:
The physical and chemical properties of 3-(2-Propenyl)benzoic acid include:
These properties influence its behavior in various chemical reactions and applications .
3-(2-Propenyl)benzoic acid finds applications across multiple fields:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: